molecular formula C9H13BrClN B1285176 N-(3-Bromobenzyl)ethanamine hydrochloride CAS No. 90389-53-0

N-(3-Bromobenzyl)ethanamine hydrochloride

Cat. No.: B1285176
CAS No.: 90389-53-0
M. Wt: 250.56 g/mol
InChI Key: JYOGQPMOFRUWAW-UHFFFAOYSA-N
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Description

N-(3-Bromobenzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H12BrN.ClH. It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the third position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Bromobenzyl)ethanamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 3-bromobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted benzylamines or benzyl alcohols.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include primary amines or alcohols.

Scientific Research Applications

N-(3-Bromobenzyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Bromobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromobenzyl)ethanamine hydrochloride: Similar structure but with the bromine atom at the fourth position.

    N-(2-Bromobenzyl)ethanamine hydrochloride: Similar structure but with the bromine atom at the second position.

    N-(3-Chlorobenzyl)ethanamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

N-(3-Bromobenzyl)ethanamine hydrochloride is unique due to the position of the bromine atom, which influences its chemical reactivity and biological activity. The specific substitution pattern can affect its binding affinity to molecular targets and its overall stability in various chemical reactions .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-4-3-5-9(10)6-8;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOGQPMOFRUWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-53-0
Record name Benzenemethanamine, 3-bromo-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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